molecular formula C10H10N4O2S B2356481 N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide CAS No. 329202-45-1

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide

Cat. No.: B2356481
CAS No.: 329202-45-1
M. Wt: 250.28
InChI Key: GGWSHSFOWPZLDY-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a hydrazinyl-oxopropanamide chain. Its derivatives are explored for antimicrobial, anticancer, and metal-chelating properties, as evidenced by studies on structurally related compounds .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-hydrazinyl-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-14-9(16)5-8(15)13-10-12-6-3-1-2-4-7(6)17-10/h1-4H,5,11H2,(H,14,16)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWSHSFOWPZLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide typically involves the coupling of substituted 2-amino benzothiazoles with hydrazine derivatives. One common method involves the reaction of 2-amino benzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the hydrazinyl group.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Core Heterocycle Modifications

Benzothiazole vs. Benzimidazole/Thiazole Derivatives

  • Target Compound : The benzo[d]thiazole ring provides a rigid, planar structure with sulfur and nitrogen atoms contributing to π-π stacking and hydrogen-bonding interactions.
  • Analogues: N-(Thiazol-2-yl)propanamide derivatives (e.g., (E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide) replace the benzothiazole with a simpler thiazole, reducing aromaticity but retaining metal-binding capacity .

Substituent Variations

Hydrazinyl vs. Sulfone/Acyl Groups

  • Target Compound : The hydrazinyl group enables metal coordination (e.g., Ni²⁺, Cu²⁺) and participation in Schiff base formation, as seen in antimicrobial complexes .
  • Analogues :
    • Sulfone-containing derivatives (e.g., 3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methylthiazol-2-yl)propanamide) introduce a polar sulfone group, increasing solubility but reducing metal-binding capacity .
    • Acylated derivatives (e.g., N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide) replace hydrazine with alkyl/aryl chains, enhancing hydrophobicity and altering biological target specificity .

Table 1: Substituent Effects on Key Properties

Compound Class Substituent Key Property Example Activity
Hydrazinyl-propanamide -NH-NH₂ Metal chelation, Schiff base formation Antimicrobial
Sulfone-propanamide -SO₂ High polarity, metabolic stability Undisclosed (structural studies)
Acylated-propanamide -COR (R = aryl/alkyl) Enhanced lipophilicity Anticancer (hypothesized)

Antimicrobial Activity

  • coli and S. aureus (MIC: 8–32 µg/mL) .
  • Patent Derivatives : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide exhibits broad-spectrum activity against M. tuberculosis and P. falciparum, highlighting the impact of coumarin-benzimidazole hybrids .

Anticancer Potential

  • Thiazole derivatives (e.g., (Z)-N-(3-(2-carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides) demonstrate cytotoxicity via thiosemicarbazone-mediated apoptosis, suggesting a pathway for the target compound .

Comparison with Analogues

  • High-Yield Routes : N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide is synthesized in 59% yield using PCl₃/Et₃N catalysis, suggesting efficient acylation strategies .
  • Low-Yield Challenges : Acrylamide derivatives (e.g., (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide) achieve only 16% yield due to steric hindrance during cyclization .

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

This compound features a hydrazinyl group attached to a benzothiazole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. The compound exhibits a molecular formula of C10_{10}H10_{10}N4_{4}OS and has a molecular weight of approximately 234.28 g/mol .

Synthesis

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with hydrazine derivatives. A common method includes the reaction of 2-amino benzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate, conducted under reflux conditions in solvents like ethanol or methanol .

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent . Research indicates that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by producing pro-inflammatory prostaglandins . The IC50_{50} values for this compound have been reported to be significantly lower than those of standard anti-inflammatory drugs, indicating its potential efficacy.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism behind its antimicrobial action is believed to involve disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies have shown effectiveness against several cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific molecular pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(benzo[d]thiazol-2-yl)-2-phenylacetamideContains a phenyl groupExhibits different pharmacological profiles
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamideIncorporates a morpholine moietyPotentially useful in neurological applications
N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamideFeatures a piperidine ringMay show enhanced bioavailability

This compound stands out due to its hydrazinyl group, which enhances its reactivity and interaction with biological targets compared to other similar compounds .

The mechanism of action involves interaction with specific molecular targets. For anti-inflammatory activity, it inhibits COX enzymes, thereby reducing the synthesis of inflammatory mediators. In terms of antimicrobial action, it may interfere with bacterial metabolic processes, while its anticancer effects could involve modulation of apoptotic pathways or cell cycle regulation .

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study demonstrated that derivatives of benzothiazole, including this compound, exhibited significant inhibition of COX enzymes, with IC50_{50} values lower than conventional anti-inflammatory drugs such as indomethacin .
  • Antimicrobial Efficacy : Research indicated that this compound showed substantial antibacterial activity against Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .
  • Anticancer Research : In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, suggesting its utility in cancer treatment strategies .

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